2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol typically involves the reaction of 1-benzylpiperidine with an appropriate amine and an alcohol. One common method is the reductive amination of 1-benzylpiperidin-3-one with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-((1-Benzylpiperidin-4-yl)amino)ethanol: This compound has a similar structure but differs in the position of the amino group.
2-[(1-benzylpiperidin-4-yl)(methyl)amino]ethan-1-ol: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-1-(1-benzylpiperidin-3-yl)ethanol |
InChI |
InChI=1S/C14H22N2O/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 |
InChI Key |
WPKFJHPZPCHJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(CN)O |
Origin of Product |
United States |
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